N-[3-[(2-chlorobenzoyl)amino]phenyl]-3-methoxy-4-nitrobenzamide
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Overview
Description
N-[3-[(2-chlorobenzoyl)amino]phenyl]-3-methoxy-4-nitrobenzamide is a complex organic compound with a molecular formula of C21H16ClN3O5. This compound is characterized by the presence of a chlorobenzoyl group, a methoxy group, and a nitro group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2-chlorobenzoyl)amino]phenyl]-3-methoxy-4-nitrobenzamide typically involves multiple steps. One common method includes the following steps:
Formation of 2-chlorobenzoyl chloride: This is achieved by reacting 2-chlorobenzoic acid with thionyl chloride.
Amination: The 2-chlorobenzoyl chloride is then reacted with 3-amino-4-nitroanisole to form this compound.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(2-chlorobenzoyl)amino]phenyl]-3-methoxy-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophilic reagents such as sodium methoxide can be used for substitution reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group results in the formation of amino derivatives.
Substituted Benzamides: Substitution reactions can yield various substituted benzamides depending on the reagents used.
Scientific Research Applications
N-[3-[(2-chlorobenzoyl)amino]phenyl]-3-methoxy-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-[(2-chlorobenzoyl)amino]phenyl]-3-methoxy-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-((2-chlorobenzoyl)amino)phenyl)benzamide
- 2-chloro-N-(4-((2-chlorobenzoyl)amino)phenyl)benzamide
Uniqueness
N-[3-[(2-chlorobenzoyl)amino]phenyl]-3-methoxy-4-nitrobenzamide is unique due to the presence of the methoxy and nitro groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[3-[(2-chlorobenzoyl)amino]phenyl]-3-methoxy-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O5/c1-30-19-11-13(9-10-18(19)25(28)29)20(26)23-14-5-4-6-15(12-14)24-21(27)16-7-2-3-8-17(16)22/h2-12H,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXFWBJSUHLIKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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